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Chimeric small nucleolar RNA-TAR decoy -

Chimeric small nucleolar RNA-TAR decoy

Catalog Number: EVT-10904104
CAS Number:
Molecular Formula: C37H50N2O10
Molecular Weight: 682.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chimeric small nucleolar RNA-TAR decoy is a synthetic RNA molecule designed to inhibit the replication of human immunodeficiency virus type 1 by mimicking the natural trans-activation responsive element (TAR) of the virus. This compound integrates features from small nucleolar RNAs and TAR sequences, allowing it to effectively compete with viral proteins for binding sites, thereby disrupting essential viral processes.

Source

The chimeric small nucleolar RNA-TAR decoy is derived from the natural TAR RNA element found in human immunodeficiency virus type 1. It has been synthesized using advanced oligonucleotide synthesis techniques that allow for precise control over the sequence and structure of the RNA.

Classification

This compound falls under the category of RNA-based therapeutics, specifically classified as a decoy RNA. Decoy RNAs are designed to bind specific proteins, preventing them from interacting with their natural RNA targets, thus inhibiting their biological functions.

Synthesis Analysis

Methods

The synthesis of chimeric small nucleolar RNA-TAR decoy involves several key steps:

  1. Design: The TAR element and small nucleolar RNA sequences are carefully designed to ensure that they can effectively mimic the natural TAR while incorporating structural features of small nucleolar RNAs.
  2. Oligonucleotide Synthesis: Standard techniques, such as phosphoramidite chemistry, are used to synthesize the RNA sequences. This process allows for high fidelity and yields of the desired RNA constructs.
  3. Fusion: The synthesized TAR and small nucleolar RNA sequences are fused together to create a functional chimeric molecule that possesses both structural and functional characteristics necessary for its role as a decoy .

Technical Details

The synthesis typically employs automated synthesizers that enable precise control over nucleotide sequences. The final product is purified using high-performance liquid chromatography to ensure that only the correctly synthesized molecules are used in experiments.

Molecular Structure Analysis

Structure

The chimeric small nucleolar RNA-TAR decoy features a unique secondary structure that combines elements from both TAR and small nucleolar RNAs. This structure is crucial for its function as it determines how effectively it can bind to viral proteins.

Data

Experimental studies have shown that the chimeric construct can adopt a stable conformation conducive to high-affinity binding with the Tat protein of human immunodeficiency virus type 1. Structural analysis techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography may be employed to elucidate its three-dimensional structure further.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving the chimeric small nucleolar RNA-TAR decoy is its binding interaction with viral proteins, particularly Tat. This interaction prevents Tat from binding to natural TAR sequences, thereby inhibiting its function in enhancing viral transcription.

Technical Details

The binding affinity and kinetics can be studied using surface plasmon resonance or fluorescence resonance energy transfer techniques, which provide insights into how effectively the decoy can compete with natural TAR for Tat binding.

Mechanism of Action

Process

The mechanism of action for the chimeric small nucleolar RNA-TAR decoy involves:

  1. Binding: The decoy binds to the Tat protein, which is crucial for human immunodeficiency virus type 1 replication.
  2. Inhibition: By occupying the binding site on Tat, the decoy prevents Tat from interacting with its natural target, thereby reducing viral transcription and replication within infected cells .

Data

Studies have demonstrated that introduction of the chimeric decoy into human T cells can lead to a significant reduction in viral load, showcasing its potential as an effective therapeutic strategy against human immunodeficiency virus type 1 .

Physical and Chemical Properties Analysis

Physical Properties

Chimeric small nucleolar RNA-TAR decoys are typically characterized by their stability under physiological conditions, which is essential for their therapeutic efficacy. Their melting temperature and secondary structure stability can be assessed through thermal denaturation experiments.

Chemical Properties

Chemically, these compounds are composed of ribonucleotides linked by phosphodiester bonds, similar to naturally occurring RNAs. Their resistance to enzymatic degradation can be enhanced through modifications such as 2'-O-methylation or phosphorothioate linkages.

Relevant Data or Analyses

Quantitative analyses often involve measuring binding affinities using equilibrium dialysis or isothermal titration calorimetry to determine their effectiveness in inhibiting viral proteins.

Applications

Scientific Uses

Chimeric small nucleolar RNA-TAR decoys have significant potential applications in:

  • Gene Therapy: They can be utilized as therapeutic agents for treating human immunodeficiency virus type 1 infections by reducing viral replication.
  • Research Tools: These decoys serve as valuable tools in studying RNA-protein interactions and understanding viral mechanisms of action.
  • Vaccine Development: They may also contribute to vaccine strategies aimed at eliciting immune responses against human immunodeficiency virus type 1 by modulating host cell responses .
Introduction to Chimeric snoRNA-TAR Decoys in Antiviral Research

Historical Context of RNA Decoy Strategies in HIV-1 Therapeutics

The development of RNA decoy therapeutics against Human Immunodeficiency Virus Type 1 (HIV-1) originated from efforts to disrupt critical viral transcription mechanisms. Early studies demonstrated that engineered trans-activation response element RNAs could sequester the viral Tat protein, thereby inhibiting Tat-mediated activation of HIV-1 long terminal repeat (LTR)-driven transcription [8]. Initial decoys faced limitations due to cytoplasmic mislocalization and rapid degradation, reducing their efficacy. This prompted the exploration of stable RNA scaffolds for subcellular targeting. By the late 1990s, circularized TAR decoys were shown to inhibit Tat-activated transcription in vitro by competitively binding Tat and associated cellular cofactors, establishing the proof-of-concept for decoy-based inhibition [8].

The advent of chimeric decoys marked a strategic evolution, combining functional domains of TAR with scaffold RNAs possessing intrinsic stability and precise localization signals. Small nucleolar RNAs emerged as ideal scaffolds due to their nuclear/nucleolar trafficking, extended half-life, and tolerance for engineering modifications [6]. For example, fusing the TAR apical loop to the human U16 small nucleolar RNA created a nucleolar-localized decoy that enhanced anti-HIV potency by 20-fold compared to non-chimeric counterparts [6]. This approach exploited the natural accumulation of Tat in the nucleolus during viral replication [9]. Subsequent refinements generated multi-target chimeras, such as a single transcript incorporating both TAR and Rev response element decoys, enabling simultaneous disruption of Tat-dependent transcription and Rev-mediated RNA export [4] [6].

Table 1: Evolution of RNA Decoy Designs for HIV-1 Inhibition

GenerationDesign FeaturesKey LimitationsReferences
First-GenerationLinear TAR RNA sequencesCytoplasmic degradation; minimal nuclear availability [8]
Second-GenerationCircularized TAR decoysImproved stability but inadequate subcellular targeting [8]
Third-GenerationsnoRNA-TAR chimeras (e.g., U16-TAR)Nucleolar localization; enhanced Tat sequestration [4] [6]
Fourth-GenerationMultiplexed chimeras (TAR + RBE/shRNA)Resistance evasion; synergistic inhibition [4] [6]

Biological Rationale for Small Nucleolar RNA Scaffolds in Subcellular Targeting

Small nucleolar RNAs provide a privileged architectural framework for decoy engineering due to their intrinsic biophysical and cellular properties. These non-coding RNAs exhibit a median half-life exceeding 4 hours, contrasting with minutes observed for unstructured RNA decoys, owing to their compact folding, protein-binding partners, and 2′-O-methylation modifications [1] [7]. The nucleolar targeting of small nucleolar RNAs is governed by conserved cis-elements: box C/D (for small nucleolar RNAs guiding 2′-O-methylation) and box H/ACA (for pseudouridylation guides) motifs recruit core proteins (fibrillarin and dyskerin, respectively) that mediate nuclear import via the phosphorylated adapter for RNA export pathway [1] [9]. This trafficking system delivers small nucleolar ribonucleoprotein complexes to the nucleolus, coinciding with the nucleolar phase of HIV-1 replication [9].

Chimeric decoys leverage small nucleolar RNA localization signals to position therapeutic RNAs at viral replication hubs. The human U16 small nucleolar RNA, for instance, contains a bipartite nucleolar localization signal comprising its 5′ hinge region and box C/D motif, which retains >90% of chimeric transcripts in the nucleolus [6]. This compartmentalization is critical because Tat nucleolar accumulation facilitates its interaction with cellular transcription cofactors like cyclin T1 [9]. Engineered chimeras further incorporate minimal TAR stem-loop structures (19–23 nucleotides) within nonessential small nucleolar RNA domains, preserving both decoy function and small nucleolar ribonucleoprotein assembly [4].

Table 2: Trafficking Signals in Small Nucleolar RNA Scaffolds

Signal TypeConsensus Sequence/StructureCellular MachineryRole in Chimeras
Nucleolar Localization SignalBipartite: 5′ hinge + box C/D (RUGAUGA)Phosphorylated adapter for RNA export–Chromosome region maintenance 1Nucleolar retention of decoys [1] [9]
Cajal Body LocalizationCajal body box (UGAG)CoilinOptional trafficking adaptation [2]
Nuclear Export SignalLX(2,3)LX(2,3)LXL (leucine-rich)Chromosome region maintenance 1Minimized to prevent cytoplasmic leakage [1]

Mechanistic Basis of TAR RNA-Tat Interaction Disruption

The chimeric small nucleolar RNA-TAR decoy operates through stoichiometric competition and allosteric disruption of the Tat-transactivation complex. Native TAR RNA contains two critical functional domains: a trinucleotide bulge (positions U23–C25) that directly binds the Tat activation domain, and a six-nucleotide apical loop (C30–G35) that recruits cellular cofactors including cyclin T1 [8]. Structural analyses reveal that Tat recognizes the bulge via arginine residues (R52/R53), inducing a conformational shift that stabilizes cofactor binding [8]. Chimeric decoys replicate this structure with >90% fidelity, enabling high-affinity Tat binding (Kd ≈ 2–5 nM) [8].

Upon nucleolar localization, chimeric small nucleolar RNA-TAR decoys sequester Tat and cyclin T1, preventing their recruitment to viral long terminal repeat promoters. In vitro transcription assays demonstrate that decoys inhibit Tat transactivation only when added post-preinitiation complex formation, indicating disruption of elongation rather than initiation [8]. This is consistent with Tat’s role in promoting RNA polymerase II processivity. Single-molecule studies show decoys reduce Tat occupancy on integrated provirus by 8-fold, correlating with a 90% decrease in full-length HIV-1 transcripts [4] [8]. Notably, mutations in the TAR bulge or apical loop abolish decoy efficacy, confirming mechanistic specificity [8].

The decoy’s small nucleolar RNA scaffold further enhances inhibition by promoting multivalent interactions. For example, U16 chimeras co-immunoprecipitate nucleolin, a nucleolar protein that stabilizes Tat-small nucleolar RNA complexes [9]. This extends the decoy’s functional half-life and amplifies stoichiometric inhibition beyond 1:1 binding ratios. Consequently, lentiviral delivery of small nucleolar RNA-TAR decoys reduces HIV-1 replication by 3–4 logs in primary CD4+ T cells, outperforming linear decoys by 50-fold in durability [4] [6].

Table 3: Key Structural Determinants of TAR-Tat Binding

TAR DomainFunctional RoleDecoy Engineering Strategy
Trinucleotide bulge (U23–C25)Tat binding via arginine sandwichPreserved with flanking base pairs for structural stability
Apical loop (C30–G35)Cyclin T1 recruitmentMaintained as unpaired; GC content optimized for cofactor affinity
Three-nucleotide pyrimidine bulgeP-TEFb docking siteIncorporated in extended decoy designs for enhanced inhibition
Lower stem helixStructural integrityTruncated to 6–8 bp to minimize RNA interference activation

Properties

Product Name

Chimeric small nucleolar RNA-TAR decoy

IUPAC Name

[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19?,21?,22?,24?,25?,27?,28?,29?,30-,33?,34?,35+,36?,37-/m0/s1

InChI Key

XLTANAWLDBYGFU-SCAXRLHISA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Isomeric SMILES

CCN1CC2(CCC(C34C2[C@@H]([C@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

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